2-[(2-hydroxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a heterocyclic derivative featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Key structural attributes include:
- Substituents: A 3-phenylpropyl group at position 3 of the thiazolidinone ring and a (2-hydroxyethyl)amino group at position 2 of the pyridopyrimidinone system.
- Stereochemistry: The (Z)-configuration of the methylidene group bridging the pyridopyrimidinone and thiazolidinone rings, critical for molecular geometry and interactions .
Synthetic routes for analogous compounds (e.g., pyrido-pyrimidinones and thiazolidinones) typically involve condensation of aldehydes with aminopyrimidinones, followed by cyclization or functionalization steps .
Properties
Molecular Formula |
C24H24N4O3S2 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(2-hydroxyethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-phenylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H24N4O3S2/c1-16-7-5-12-27-21(16)26-20(25-11-14-29)18(22(27)30)15-19-23(31)28(24(32)33-19)13-6-10-17-8-3-2-4-9-17/h2-5,7-9,12,15,25,29H,6,10-11,13-14H2,1H3/b19-15- |
InChI Key |
LRUUNIRLKXLUSD-CYVLTUHYSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCC4=CC=CC=C4)NCCO |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCC4=CC=CC=C4)NCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-hydroxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The starting materials may include pyrido[1,2-a]pyrimidin-4-one derivatives and thiazolidinone precursors. Common synthetic routes may involve:
- Condensation reactions
- Cyclization reactions
- Functional group modifications
Reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-hydroxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
- Oxidation
- Reduction
- Substitution
- Addition
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-hydroxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and proteins that the compound binds to or modulates.
Pathways Involved: Cellular signaling pathways that are affected by the compound’s activity, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
Key Observations :
- Alkyl Chain Length : The 3-phenylpropyl group in the target compound likely increases lipophilicity and membrane permeability compared to the 1-phenylethyl analogue .
- Aromatic Substitutents: Chlorophenyl groups (as in pyrazolo-pyrimidinones) enhance anti-inflammatory activity but may reduce solubility .
Computational and Crystallographic Insights
- Molecular Docking: Thiazolidinone derivatives with extended alkyl chains (e.g., 3-phenylpropyl) show stronger binding to hydrophobic enzyme pockets compared to shorter chains .
- Crystallography : SHELX and WinGX/ORTEP are widely used for resolving anisotropic displacement parameters in similar heterocycles .
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